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Compound of Interest

Compound Name: Sodelglitazar

Cat. No.: B1681033

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Sodelglitazar
cannot be provided at this time due to a lack of available scientific literature and clinical trial
data for this specific compound. Initial searches have revealed minimal information, primarily
limited to its chemical formula and classification as a glitazar antidiabetic agent.[1]

However, a substantial body of research exists for a similarly named drug, Saroglitazar. It is
possible that the query intended to be about Saroglitazar, a dual peroxisome proliferator-
activated receptor (PPAR) agonist with predominant PPARa and moderate PPARYy activity.[2][3]
[4] This guide will proceed with a comprehensive overview of the pharmacokinetics and
pharmacodynamics of Saroglitazar, based on the available data.

Pharmacokinetics of Saroglitazar

The pharmacokinetic profile of Saroglitazar has been characterized in preclinical and clinical
studies, demonstrating its absorption, distribution, metabolism, and excretion properties.

Absorption

Saroglitazar is rapidly absorbed following oral administration.[5] In healthy human volunteers,
the time to reach maximum plasma concentration (Tmax) is approximately 1 hour post-dosing.
The absorption of Saroglitazar is not significantly affected by food. Pharmacokinetic studies
have shown dose-dependent linearity in both single and multiple ascending doses.

Distribution
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Saroglitazar is extensively bound to plasma proteins, with a binding percentage of
approximately 96-99.6%. Preclinical studies in mice, rats, and dogs have shown varying
volumes of distribution.

Metabolism

Saroglitazar is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme
system, specifically CYP2C8 and CYP3A4. In vitro metabolism studies using rat, dog, and
human liver microsomes have identified three putative metabolites resulting from di-
hydroxylation, mono-oxygenation, and dehydrogenation.

EXxcretion

Preclinical studies have indicated that Saroglitazar is primarily eliminated via the hepatobiliary
route, with negligible renal excretion. This is supported by the fact that no quantifiable
concentrations of Saroglitazar have been found in the urine of subjects. The mean elimination
half-life of Saroglitazar in healthy human subjects is approximately 5.6 hours.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Saroglitazar from
preclinical and clinical studies.
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Parameter Species Dose Value Reference
Tmax (Time to Single Ascending
Peak Plasma Human Doses (0.125- <1 hour
Concentration) 128 mgq)
Cmax (Maximum _
4 mg (single 337.1+91.0
Plasma Human
) dose) ng/mL
Concentration)
Single Ascending
3.98 to 7,461
Human Doses (0.125-
ng/mL
128 mgq)
t¥2 (Elimination Single Ascending
] Human 5.6 hours
Half-Life) Doses
Mouse, Rat, Dog - 6 - 15 hours
Protein Binding Human - ~96-99.6%
Oral
) o Mouse - 100%
Bioavailability
Rat - 72%
Dog - 47%
Clearance (IV) Mouse - 3.6 mL/min/kg
Rat - 8.5 mL/min/kg
Dog - 6.9 mL/min/kg
Volume of
Mouse - 1.3 L/kg

Distribution (1V)

Rat

4.8 L/kg

Dog

1.8 L/kg

Pharmacodynamics of Saroglitazar
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Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARS), with a
higher affinity for PPARa and a moderate affinity for PPARy. This dual agonism allows it to
regulate both lipid and glucose metabolism.

Mechanism of Action

The activation of PPARSs, which are nuclear receptors, leads to changes in the expression of
various genes involved in metabolism.

o PPARa Activation: Agonist action on PPARa primarily influences lipid metabolism. It
increases the hepatic oxidation of fatty acids, leading to a reduction in triglyceride synthesis
and secretion of very low-density lipoprotein (VLDL). Saroglitazar also increases the activity
of lipoprotein lipase (LPL) and reduces the production of Apo C-IlI, an inhibitor of LPL, further
contributing to the clearance of triglyceride-rich particles. Additionally, PPARa activation
increases the synthesis of apolipoproteins A-I and A-ll, leading to an increase in high-density
lipoprotein (HDL) cholesterol.

e PPARYy Activation: The moderate agonist activity on PPARy improves insulin sensitivity in
peripheral tissues, particularly in adipose tissue. This leads to increased glucose uptake and
utilization, resulting in lower blood glucose levels. Saroglitazar regulates the transcription of
insulin-responsive genes and the expression of genes involved in carbohydrate and lipid
metabolism, such as adiponectin and fatty acid transport proteins.

The combined effects on both lipid and glucose metabolism make Saroglitazar a therapeutic
option for diabetic dyslipidemia.

Signaling Pathway

1 Fatty Acid Oxidation
1 Triglyceride Synthesis
1 HDL Cholesterol

uuuuuuu 1 Insulin Sensitivity
1 Glucose Uptake

PPARY

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Saroglitazar's dual activation of PPARa and PPARYy signaling pathways.

Pharmacodynamic Effects

Clinical trials have demonstrated the efficacy of Saroglitazar in improving lipid and glycemic
parameters.

 Lipid Profile: Saroglitazar significantly reduces triglyceride levels. In a phase Ill study
(PRESS VI), Saroglitazar 2 mg and 4 mg decreased triglyceride levels by 45.5% and 46.7%,
respectively. It also reduces non-HDL cholesterol, VLDL cholesterol, total cholesterol, and
apolipoprotein B levels, while increasing HDL cholesterol.

e Glycemic Control: Saroglitazar has been shown to reduce fasting plasma glucose and
HbAlc levels in patients with type 2 diabetes.

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic effects of Saroglitazar from a
clinical trial.
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Change from

Treatment Baseline ]
Parameter Baseline Reference
Group (Mean)
(Mean %)
) ) Saroglitazar 2
Triglycerides - -45.5%
mg
Saroglitazar 4
- -46.7%
mg
Non-HDL Saroglitazar 2
- -29.2%
Cholesterol mg
Saroglitazar 4
- -32.5%
mg
Saroglitazar 4
LDL Cholesterol - -31.3%
mg
VLDL Saroglitazar 4
- -46%
Cholesterol mg
Saroglitazar 4
Total Cholesterol - -26.1%
mg
_ _ Saroglitazar 4
Apolipoprotein B - -32%

mg

Experimental Protocols

Detailed experimental protocols for the clinical trials of Saroglitazar are often proprietary.

However, based on published literature, the general methodologies can be outlined.

Phase | Single Ascending Dose (SAD) Study in Healthy

Volunteers

» Objective: To evaluate the pharmacokinetics, safety, and tolerability of single ascending oral

doses of Saroglitazar.

o Study Design: Randomized, double-blind, placebo-controlled, single-center study.
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o Participants: Healthy human volunteers.

¢ Intervention: Single oral doses of Saroglitazar (ranging from 0.125 mg to 128 mg) or
placebo.

» Methodology:
o Serial blood samples were collected at predefined time points post-dose.

o Plasma concentrations of Saroglitazar were determined using a validated analytical
method (e.g., LC-MS/MS).

o Pharmacokinetic parameters (Cmax, Tmax, AUC, t%2) were calculated using non-
compartmental analysis.

o Safety and tolerability were assessed through monitoring of adverse events, vital signs,
ECGs, and clinical laboratory tests.

Experimental Workflow: Phase | SAD Study
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Caption: Workflow for a Phase | Single Ascending Dose clinical trial.
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Phase Ill Efficacy and Safety Study in Patients with
Diabetic Dyslipidemia (PRESS VI)

» Objective: To evaluate the safety, tolerability, and efficacy of Saroglitazar compared with
placebo in patients with diabetic dyslipidemia not controlled with atorvastatin therapy.

o Study Design: Multicenter, prospective, randomized, double-blind study.
o Participants: Patients with type 2 diabetes mellitus and hypertriglyceridemia.

« Intervention: Saroglitazar (2 mg or 4 mg) or placebo once daily for 12 weeks, in addition to
lifestyle modification and atorvastatin therapy.

» Methodology:

o

A 4-week run-in period of lifestyle modification.

Randomization to one of the three treatment arms.

o

[¢]

Blood samples were collected at baseline and at the end of the 12-week treatment period
to measure lipid profiles (primary endpoint: change in triglyceride levels) and fasting
plasma glucose.

o

Safety was assessed by monitoring adverse events and clinical laboratory parameters.

Drug Interactions

Saroglitazar's metabolism via CYP2C8 and CYP3A4 suggests potential interactions with drugs
that inhibit or induce these enzymes.

e Blood Thinners: Concomitant use with blood thinners like warfarin may increase the risk of
bleeding; regular monitoring of blood clotting parameters is recommended.

» Other Antidiabetic Medications: When taken with other antidiabetic drugs such as metformin,
sulfonylureas, or insulin, there is an increased risk of hypoglycemia.

o Cholesterol-Lowering Medications: Saroglitazar may enhance the effects of other
cholesterol-lowering medications like statins or fibrates.
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Safety and Tolerability

Saroglitazar has been generally well-tolerated in clinical trials. Common side effects are
typically mild to moderate and may include gastritis, asthenia (weakness), and pyrexia (fever).
Unlike some other glitazars, Saroglitazar has not been associated with significant weight gain
or edema. Regular monitoring of liver function is recommended during treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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